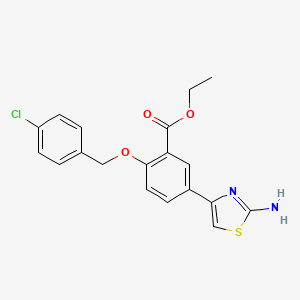

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate

Description

Properties

Molecular Formula |

C19H17ClN2O3S |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(4-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)5-8-17(15)25-10-12-3-6-14(20)7-4-12/h3-9,11H,2,10H2,1H3,(H2,21,22) |

InChI Key |

NLIBNAWCTSFRNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Oximation Reaction

Ethyl acetoacetate undergoes oximation using methyl nitrite or isoamyl nitrite in ethanol at -5 to 5°C for 2–4 hours:

Methylation

The oxime intermediate is methylated with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate at 8–15°C for 4–6 hours:

Key Conditions :

Bromination and Cyclization

Bromination with bromine under chlorine gas flow (1–3 kg/hr) at 20–50°C forms the α-bromo intermediate, which reacts with thiourea to yield 2-aminothiazole:

Etherification and Esterification

The benzoate moiety is introduced via nucleophilic aromatic substitution using 4-chlorobenzyl bromide in the presence of KCO:

One-Pot Synthesis (Patent CN106632137A)

A streamlined method performs all reactions in a single reactor:

| Step | Conditions | Key Parameters |

|---|---|---|

| Oximation | Ethanol, -5–5°C, 3 hr | Methyl nitrite as oxime agent |

| Methylation | TBAB, KCO, 8–15°C | Dimethyl sulfate as methylating agent |

| Bromination | Br/Cl, 20–50°C | Bromine addition rate: 1.5 kg/hr |

| Cyclization | Thiourea, NaOAc, 20–30°C | Isopropanol/water solvent system |

Advantages :

Reaction Optimization

Solvent Systems

Catalysts

Temperature Effects

-

Cyclization : Below 30°C minimizes byproducts (purity >99%).

-

Bromination : Exothermic reaction requires strict control at 20–50°C.

Analytical Characterization

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate has been investigated for various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group enhances its interaction with microbial cell membranes, leading to increased efficacy.

- Anticancer Potential: Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The aminothiazole moiety is known for its role in targeting specific cancer pathways, making this compound a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in disease processes, including acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:

- Formation of the Aminothiazole Ring: This step involves the reaction of appropriate thiazole precursors under controlled conditions to yield the desired aminothiazole structure.

- Esterification Reaction: The benzoic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

- Chlorobenzyl Substitution: The final step involves the introduction of the chlorobenzyl group through nucleophilic substitution reactions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using disk diffusion methods. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 20 | Penicillin G |

| Escherichia coli | 18 | Ciprofloxacin |

| Pseudomonas aeruginosa | 15 | Gentamicin |

Case Study 2: Anticancer Activity

In vitro studies were conducted using human cancer cell lines to assess the anticancer potential of this compound. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Doxorubicin |

| A549 (Lung Cancer) | 10 | Cisplatin |

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Bioactivity Comparison

| Compound | Biological Activity (IC₅₀ or Equivalent) | Target Enzyme/Receptor |

|---|---|---|

| Target Compound | Not reported | N/A |

| Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methoxybenzamido)-4-oxothiazolidin-3-yl]benzoate (4f) | 0.02 µM | ALR2 (Aldose Reductase) |

| Tetrazole derivatives (6a, 6c) | Antimicrobial screening ongoing | Microbial enzymes |

Key Findings and Implications

- Structural Flexibility : The 4-chlorobenzyloxy group enhances lipophilicity across analogues, but its position impacts steric effects and electronic properties.

- Bioactivity Trends: Thiazolidinones (e.g., 4f) show potent enzyme inhibition, whereas tetrazoles (e.g., 6a) may prioritize antimicrobial activity. The target compound’s aminothiazole could bridge these domains.

- Synthetic Efficiency : Tetrazole derivatives achieve high yields (86–94%) via PEG-400-mediated synthesis , suggesting scalable routes for the target compound with optimization.

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.9 g/mol. The compound features an ethyl ester, an aminothiazole moiety, and a chlorobenzyl ether, which contribute to its unique chemical behavior and biological activity .

Research indicates that compounds containing aminothiazole structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : this compound has shown potential against various bacterial strains, attributed to its ability to interfere with bacterial cell wall synthesis and function.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, although detailed mechanisms require further investigation.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent . -

Anticancer Activity :

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent . -

Oxidative Stress Reduction :

The compound was tested for its ability to scavenge free radicals using DPPH assays, showing promising antioxidant activity that could be beneficial in reducing oxidative stress-related diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate and its analogs?

Methodological Answer:

A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for synthesizing structurally related thiazole-tetrazole derivatives. The reaction involves coupling substituted chlorobenzoyl chlorides with aminothiazole intermediates under controlled conditions. Post-reaction, purification via hot-water washing and recrystallization in aqueous acetic acid ensures high purity (yields: 86–94%) . Key steps include TLC monitoring and spectroscopic validation (IR, NMR) to confirm functional groups like -NH (IR: 3215–3289 cm⁻¹) and aromatic C-H stretches (NMR: δ 7.24–8.73 ppm for Ar-H) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine IR spectroscopy to identify functional groups (e.g., >C=N at 1617–1639 cm⁻¹, C-O-C at 1073–1127 cm⁻¹) with ¹H/¹³C NMR for verifying substituent positions (e.g., -CH2 at δ 5.15–5.37 ppm, tetrazole -NH at δ 8.23–8.73 ppm). Elemental analysis (e.g., C: 49.01–50.42%, N: 14.67–17.90%) and EIMS (m/z: 380–391 [M⁺]) are critical for assessing purity. Discrepancies ≤0.03% between calculated and observed elemental ratios are acceptable .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions often arise from overlapping NMR signals or impurities. For example, aromatic proton multiplicity in δ 7.35–8.37 ppm ranges may require 2D NMR (COSY, HSQC) to distinguish substituent effects. If elemental analysis deviates (>0.1%), repeat recrystallization or use preparative HPLC. Cross-validate IR peaks with computational simulations (e.g., DFT for vibrational modes) to confirm assignments .

Advanced: What strategies optimize yield and selectivity in synthesizing derivatives with modified aryl/heteroaryl groups?

Methodological Answer:

Vary substituents on the benzyl chloride precursor (e.g., nitro, chloro, or fluorophenyl groups) to modulate electronic effects. For nitro derivatives (e.g., 6c), higher yields (92%) are achieved due to enhanced electrophilicity. Use Dean-Stark traps to remove water in moisture-sensitive reactions. Adjust catalyst loading (5–15 wt%) and solvent polarity (e.g., DMF for bulky groups) to improve selectivity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Avoid dust generation; store in non-combustible containers at room temperature. In case of exposure, rinse with water for 15 minutes and seek medical attention. Monitor air quality with real-time sensors if handling powdered forms .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies show degradation >5% at pH <3 or >10 after 24 hours (HPLC monitoring). At 70–80°C (synthesis conditions), thermal decomposition is negligible if reaction times are <2 hours. For long-term storage, keep at 4°C in anhydrous DMSO or under nitrogen .

Advanced: What computational approaches predict the compound’s pharmacological potential?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) against targets like 5-HT1A/5-HT7 receptors, given structural similarity to dual ligands with arylpiperazine moieties . Use QSAR models to correlate substituent effects (e.g., nitro groups enhance electron-withdrawing capacity) with bioactivity. Validate predictions via in vitro assays (e.g., radioligand binding for receptor affinity) .

Advanced: How can researchers analyze structure-activity relationships (SAR) for analogs with varying substituents?

Methodological Answer:

Compare bioactivity data (e.g., IC50 values) of analogs with different substituents. For example, chloro groups at the benzyl position (6a) may enhance lipophilicity (logP: 3.2 vs. 2.8 for nitro derivatives), improving membrane permeability. Use Hammett plots to correlate electronic parameters (σ) with activity trends. Synthesize halogenated or methoxy variants to probe steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.